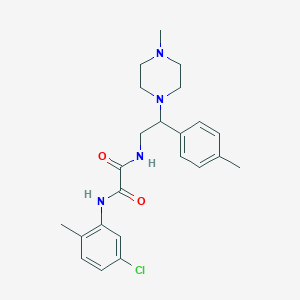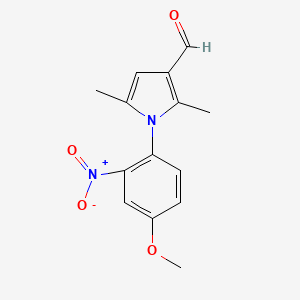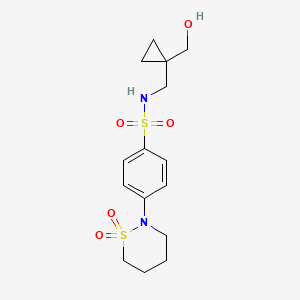
rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis, also known as Racemic TFMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX is not fully understood. However, studies have suggested that it may act as a nucleophile in certain reactions, such as the Michael addition reaction, due to the presence of the oxane ring and the trifluoromethyl group.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX. However, studies have suggested that it may have low toxicity and may not have significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, its limitations include its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for the research on rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX. These include the investigation of its potential applications in drug synthesis, the development of more efficient synthesis methods, and the study of its mechanism of action. Additionally, the exploration of its potential as a building block for the synthesis of new materials and polymers could also be an interesting avenue for research.
Conclusion
In conclusion, rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and potential as a chiral auxiliary make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in drug synthesis and materials science.
Méthodes De Synthèse
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX can be synthesized using several methods, including the reaction of 2-trifluoromethyl-2-oxazoline with ethyl chloroformate, followed by hydrolysis. Another method involves the reaction of 2-trifluoromethyl-2-oxazoline with carbon dioxide and a suitable base, such as sodium hydroxide. The resulting product is then acidified to obtain rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX.
Applications De Recherche Scientifique
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In pharmaceuticals, rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX has been investigated for its potential use as a drug intermediate. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOJXQGRYABIKO-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Trifluoromethyl)oxane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)


![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)